N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylphosphanyl group, a methylpentan-2-yl moiety, and a benzamide core substituted with trifluoromethyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine ligands and benzamide derivatives with trifluoromethyl substitutions. Examples include:
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylhexan-2-yl)-3,5-bis(trifluoromethyl)benzamide .
Uniqueness
The uniqueness of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition properties, receptor interactions, and potential therapeutic applications.
Structural Overview
The compound features a diphenylphosphanyl group attached to a chiral methylpentan-2-yl moiety and a benzamide core with two trifluoromethyl substitutions. These structural elements contribute to its distinctive chemical properties and biological interactions.
Property | Details |
---|---|
Molecular Formula | C27H26F6NOP |
Molar Mass | 525.47 g/mol |
CAS Number | 1239019-66-9 |
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activities. This coordination is hypothesized to enhance the compound's interaction with specific enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial .
Receptor Interactions
Research suggests that this compound may interact with various biological receptors. The trifluoromethyl groups enhance the compound's lipophilicity and stability, which are crucial for membrane permeability and protein binding. Such characteristics may allow it to effectively target specific receptors involved in signal transduction pathways .
Study 1: Enzyme Activity Assay
In a study examining the enzyme inhibition capabilities of this compound, researchers found that the compound inhibited a specific kinase involved in T-cell activation. The IC50 value was determined to be in the low micromolar range, indicating promising potential for further development as an immunomodulatory agent.
Study 2: Interaction with Metal Ions
Another study focused on the coordination chemistry of the diphenylphosphanyl group within the compound. It was shown that this group could effectively bind to various transition metals, enhancing catalytic processes relevant in biological systems. This property suggests potential applications in drug design where metal coordination plays a critical role .
Comparative Analysis
To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diphenylphosphine | Phosphorus-containing compound | Simpler structure without additional functional groups |
Trifluoromethylbenzamide | Benzamide with trifluoromethyl groups | Lacks the diphenylphosphanyl moiety |
N,N-Dimethylbenzamide | Simple amide structure | No phosphorus or fluorinated groups present |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
N-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F6NOP/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)34-25(35)19-14-20(26(28,29)30)16-21(15-19)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H,34,35)/t18-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFZXZEJNVVMN-MHECFPHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F6NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.